molecular formula C10H9BrF3NO B1445224 2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide CAS No. 1228506-96-4

2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide

Cat. No. B1445224
CAS RN: 1228506-96-4
M. Wt: 296.08 g/mol
InChI Key: PSYPGPBCZFZZQI-UHFFFAOYSA-N
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Description

“2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” is a chemical compound with the molecular formula C10H9BrF3NO . It has an average mass of 296.084 Da and a monoisotopic mass of 294.981964 Da .


Molecular Structure Analysis

The molecular structure of “2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, fluorine-19 nuclear magnetic resonance spectroscopy (19F NMR) can be used to visualize changes in chemical shift and splitting pattern depending on the changes of the (biological) environment .

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide has been utilized in various synthetic pathways due to its reactivity and specific structural features. The compound is involved in the regioselective dibromohydration of N-(2-alkynylaryl)acetamides, showcasing its potential in facilitating complex chemical reactions under mild conditions without the need for metal catalysis. This process has been highlighted for its switchable synthesis capabilities, depending on the neighboring groups involved (Qiu et al., 2017).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, 2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide derivatives have been investigated for their antimicrobial activities. The compound's derivatives have shown significant potential, with some displaying high activity against various microbial strains. The interplay between experimental findings and theoretical calculations has provided a comprehensive understanding of the compound's reactivity and its potential applications in developing new antimicrobial agents (Fahim & Ismael, 2019).

Radiopharmaceutical Applications

A notable application of this compound is in the synthesis and biodistribution of radioligands like [11C]R116301, which are crucial for positron emission tomography (PET) imaging. These radioligands target specific receptors in the brain, providing vital information on neurological conditions and facilitating research in neurology (Van der Mey et al., 2005).

Safety and Hazards

While specific safety and hazard information for “2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” is not available, general precautions for handling similar compounds include avoiding breathing dust, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood . In case of ingestion, immediate medical assistance should be sought .

Future Directions

The future directions for “2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide” and similar compounds are promising. The continued relevance of techniques like 19F NMR to investigate the biosynthesis and biodegradation of fluorinated organic compounds is expected to lead to many novel applications .

properties

IUPAC Name

2-bromo-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-5-9(16)15-6-7-3-1-2-4-8(7)10(12,13)14/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYPGPBCZFZZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-[2-(trifluoromethyl)benzyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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